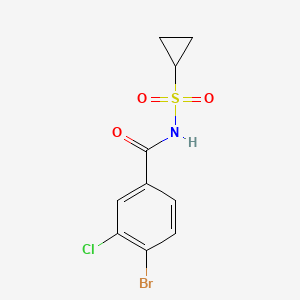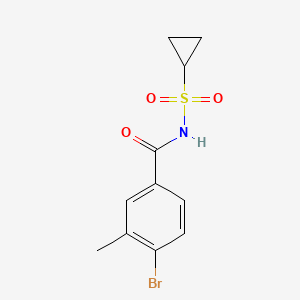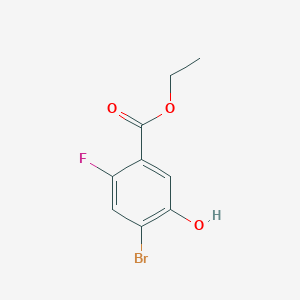
Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzene ring, with an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate typically involves the esterification of 4-bromo-2-fluoro-5-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-bromo-2-fluoro-5-hydroxybenzoic acid+ethanolsulfuric acidEthyl 4-bromo-2-fluoro-5-hydroxybenzoate+water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzoate, while oxidation of the hydroxyl group can produce a benzoic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzoates on cellular processes. It may also serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate depends on its specific application. In general, the presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules. The ethyl ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate
- Ethyl 5-bromo-2-hydroxybenzoate
- Ethyl 2-bromo-4-fluoro-5-methoxybenzoate
Comparison: Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in nucleophilic substitution and electrophilic aromatic substitution reactions. Its unique combination of bromine, fluorine, and hydroxyl groups can also affect its interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
ethyl 4-bromo-2-fluoro-5-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEXKPQAQRQDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-bromo-5-[(3R)-tetrahydrofuran-3-yloxy]benzoate](/img/structure/B8159048.png)
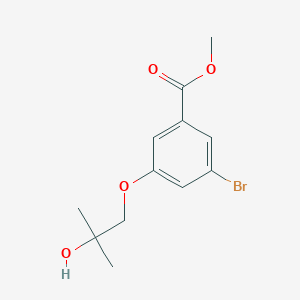
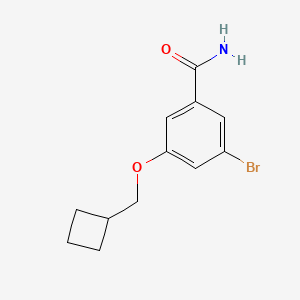
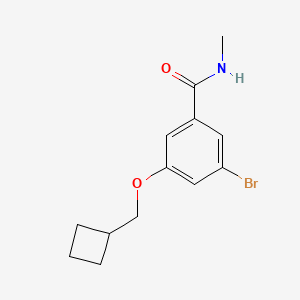

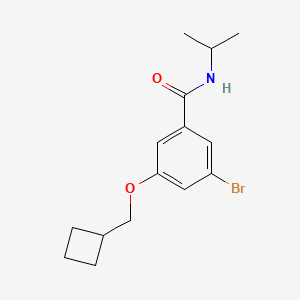
![[2-Bromo-1-(4-bromo-phenoxymethyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8159085.png)


